molecular formula C5H11ClN2O B058635 5-(Aminomethyl)pyrrolidin-2-one hydrochloride CAS No. 115307-13-6

5-(Aminomethyl)pyrrolidin-2-one hydrochloride

Cat. No. B058635
CAS RN: 115307-13-6
M. Wt: 150.61 g/mol
InChI Key: UJBDBOYWHDPFLK-UHFFFAOYSA-N
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Description

"5-(Aminomethyl)pyrrolidin-2-one hydrochloride" is a compound that has garnered interest due to its potential utility in various synthetic and pharmaceutical applications. Its synthesis, molecular structure analysis, and properties have been the subject of several studies.

Synthesis Analysis

The synthesis of related pyrrolidin-2-one derivatives involves multi-component reactions or condensations. For instance, the ammonium chloride-promoted four-component synthesis provides an efficient route to pyrrolidin-2-one derivatives, showcasing the compound's accessibility through modular synthetic approaches (Janvier et al., 2002).

Molecular Structure Analysis

Pyrrolidin-2-ones, including derivatives similar to "5-(Aminomethyl)pyrrolidin-2-one hydrochloride," exhibit interesting structural features due to their cyclic amide framework. This structural motif is prevalent in many biologically active molecules, indicating the significance of understanding its molecular structure for further functional exploration (Anderson & Liu, 2000).

Chemical Reactions and Properties

Pyrrolidin-2-one derivatives engage in a variety of chemical reactions, such as cyclocondensation with alpha-aminonitriles and enones, leading to various polysubstituted pyrroles and pyrrolidines. These reactions underscore the versatility of the compound's chemical behavior and its potential as a precursor to more complex molecules (Bergner et al., 2009).

Physical Properties Analysis

While specific details about the physical properties of "5-(Aminomethyl)pyrrolidin-2-one hydrochloride" are not directly available, related compounds in the pyrrolidin-2-one family are known for their stability and reactivity, which can be attributed to their cyclic amide structure. The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their application in synthesis and drug formulation.

Chemical Properties Analysis

The chemical properties of pyrrolidin-2-one derivatives, including reactivity, acidity of the amide hydrogen, and their behavior in nucleophilic substitution reactions, are essential for their use in chemical synthesis. These properties are influenced by the electron-withdrawing effects of the amide carbonyl, impacting their potential for derivatization and incorporation into more complex molecules.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including pyrrolidine-2-one, are widely used in medicinal chemistry due to their versatility and ability to enhance the pharmacological profile of compounds. These rings contribute to the three-dimensional structure and stereochemistry of molecules, influencing their biological activity. Specifically, the pyrrolidine scaffold is utilized to explore pharmacophore spaces efficiently, with the sp^3-hybridization and non-planarity of the ring allowing for significant stereochemical and three-dimensional diversity. This diversity is critical in designing compounds with target selectivity and improved biological profiles. Such applications are evident in the development of bioactive molecules for the treatment of various human diseases, where the pyrrolidine ring's presence has led to novel compounds with desirable therapeutic effects (Petri et al., 2021).

Pyrroline-5-carboxylate Metabolism in Plant Defense

Pyrroline-5-carboxylate (P5C), closely related to pyrrolidin-2-one structures, plays a critical role in plant defense mechanisms against pathogens. The metabolism of P5C in plants is tightly regulated, especially during pathogen attacks and abiotic stress, suggesting that derivatives of pyrrolidine, including pyrrolidin-2-one, could have implications in enhancing plant resilience. The involvement of P5C in resistance gene-mediated and non-host resistance mechanisms highlights the potential of pyrrolidine derivatives in agricultural biotechnology for developing crops with improved resistance to diseases (Qamar, Mysore, & Senthil-Kumar, 2015).

Pyrrolidone-based Surfactants

The structural framework of pyrrolidine, particularly pyrrolidin-2-one, has been applied in the development of surfactants. Pyrrolidone-based surfactants exhibit unique properties, such as improved water solubility, compatibility, and solvency, attributed to the electronegativity of the pyrrolidone carbonyl oxygen. This makes them valuable in various industrial and academic research applications, demonstrating the wide-ranging utility of pyrrolidin-2-one derivatives beyond pharmaceuticals (Login, 1995).

Biopolymer and Material Science

The versatility of pyrrolidine and its derivatives extends to the synthesis of biopolymers and functional materials. For instance, derivatives such as 2,5-bis(aminomethyl)furan, a compound structurally related to pyrrolidin-2-one, have been explored as intermediates in the production of new generation polymers and sustainable materials from plant biomass. This application underscores the potential of pyrrolidin-2-one hydrochloride in contributing to the development of renewable materials and fuels, aligning with global efforts towards sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

5-(aminomethyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBDBOYWHDPFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556484
Record name 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115307-13-6
Record name 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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